![molecular formula C11H13N3O B1356461 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 49579-79-5](/img/structure/B1356461.png)
5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine
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Description
5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine, also known as IPODA, is an organic compound with a number of interesting properties and potential applications. IPODA is a heterocyclic compound that has been studied for its potential use in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Characterization
- 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives can be synthesized through various methods. An effective approach involves the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence, which is a one-pot, four-component condensation reaction (Ramazani & Rezaei, 2010). This method provides high yields without the need for catalysts or activation.
Antimicrobial and Anti-Proliferative Activities
- These compounds demonstrate significant antimicrobial and anti-proliferative activities. For instance, certain derivatives have shown inhibitory activity against pathogenic bacteria and yeast-like pathogenic fungi, as well as effectiveness against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancers (Al-Wahaibi et al., 2021).
Enzyme Inhibition and Docking Study
- Some derivatives of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine have been studied for their inhibition of acetyl- and butyrylcholinesterase, enzymes linked with conditions like dementias and myasthenia gravis. They exhibit moderate dual inhibition and potential as therapeutic agents (Pflégr et al., 2022).
Biological Significance
- The biological significance of 1,3,4-oxadiazoles, including 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine, is evident in their diverse applications. This includes their use in the synthesis of new compounds with varied biological activities and their role in drug development (Salama, 2020).
Applications in Medicinal Chemistry
- The versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry is notable. They have been used to create compounds with promising anticancer activities, showcasing their utility in the development of novel therapeutic agents (Ahsan et al., 2014).
properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCCUFACVZBSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589836 |
Source
|
Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
49579-79-5 |
Source
|
Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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